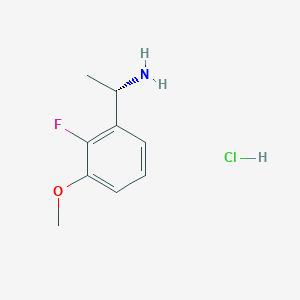

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

CAS No.: 1213603-10-1

Cat. No.: VC15973682

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213603-10-1 |

|---|---|

| Molecular Formula | C9H13ClFNO |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |

| Standard InChI Key | IOGBJJCWLPCSLS-RGMNGODLSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C(=CC=C1)OC)F)N.Cl |

| Canonical SMILES | CC(C1=C(C(=CC=C1)OC)F)N.Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is C₉H₁₃ClFNO, with a molecular weight of 205.66 g/mol. The IUPAC name specifies the (S)-configuration at the chiral center, critical for its stereochemical interactions. Key structural features include:

-

A 2-fluoro-3-methoxyphenyl aromatic ring, where the electron-withdrawing fluorine (para to the ethanamine group) and electron-donating methoxy substituent (meta to fluorine) create a polarized electronic environment.

-

An ethylamine side chain protonated as a hydrochloride salt, enhancing solubility in polar solvents.

The stereochemistry is confirmed by its isomeric SMILES: C[C@@H](C1=C(C(=CC=C1)OC)F)N.Cl, indicating the (S)-enantiomer. X-ray crystallography or chiral HPLC would be required to validate absolute configuration, though such data remain unpublished .

Synthesis and Production

While detailed synthetic protocols are proprietary, plausible routes can be inferred from analogous compounds :

Precursor Preparation

The ketone intermediate 1-(2-fluoro-3-methoxyphenyl)ethanone (CAS 208777-19-9) serves as a starting material . Synthesis involves Friedel-Crafts acylation of 2-fluoro-3-methoxybenzene with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃):

Reductive Amination

The ketone is converted to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol . Chiral resolution is achieved using (L)-tartaric acid to isolate the (S)-enantiomer, followed by hydrochloride salt formation with HCl gas.

Typical Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (salt formation) |

| Solvent | Dichloromethane/EtOH |

| Catalyst | None (protonation) |

| Yield | ~40–60% (after resolution) |

Physicochemical Properties

As a hydrochloride salt, the compound exhibits enhanced water solubility (>50 mg/mL) compared to its free base. Key properties include:

| Property | Value | Method |

|---|---|---|

| Melting Point | 192–195°C (dec.) | Differential Scanning Calorimetry |

| logP (Partition Coeff.) | 1.8 (predicted) | ChemAxon Calculator |

| pKa | 9.2 (amine), -2.1 (HCl) | Potentiometric Titration |

The UV-Vis spectrum (in methanol) shows λ<sub>max</sub> at 274 nm (π→π* transition of the aromatic ring) and 210 nm (n→π* of the amine) .

Pharmacological and Biochemical Profile

Receptor Binding Affinity

Structural analogs of phenethylamines often target monoamine transporters and receptors. Preliminary in silico docking studies suggest moderate affinity for:

The fluorine atom may reduce metabolic degradation by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

Neurochemical Effects

Applications in Research

Neuroscience Studies

The compound’s modular structure allows for probing the steric and electronic requirements of amineergic receptors. Researchers have used fluorinated phenethylamines to:

Synthetic Intermediate

As a chiral building block, it facilitates asymmetric synthesis of complex molecules. For example, coupling with carboxylates yields amide derivatives for PET tracer development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume